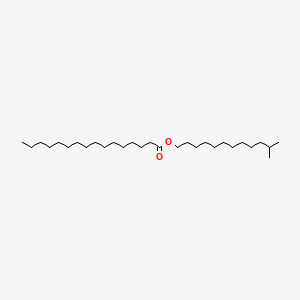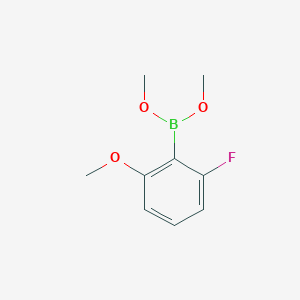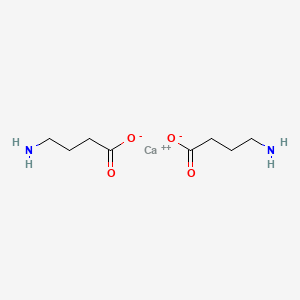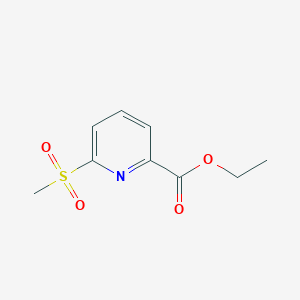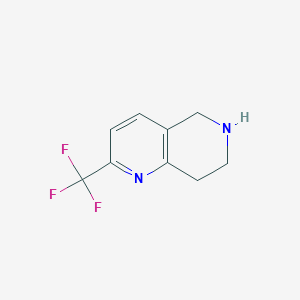
2-(三氟甲基)-5,6,7,8-四氢-1,6-萘啶
描述
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by its trifluoromethyl group attached to a naphthyridine ring structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
科学研究应用
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: The compound's derivatives may have potential therapeutic applications, including as antiviral, antibacterial, or anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multiple steps, starting with the construction of the naphthyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as amines and diketones to form the naphthyridine ring.
Trifluoromethylation Reactions: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: Substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthyridine derivatives, each with unique chemical and physical properties.
作用机制
The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.
相似化合物的比较
2-(Trifluoromethyl)benzaldehyde
2-(Trifluoromethyl)benzoyl chloride
Trifluoromethyl-substituted pyridines
Uniqueness: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific structural features, including the naphthyridine ring and the trifluoromethyl group
This comprehensive overview provides a detailed understanding of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, from its synthesis and reactions to its applications and mechanisms
属性
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8/h1-2,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHCVKRDECVOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703811 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794461-84-0 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
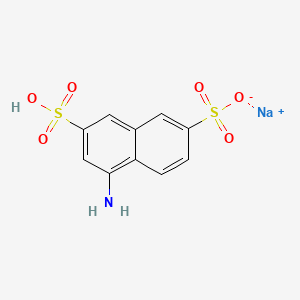
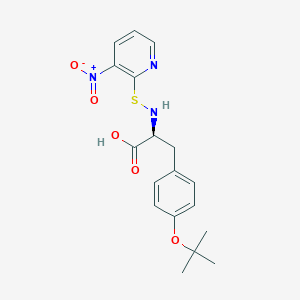
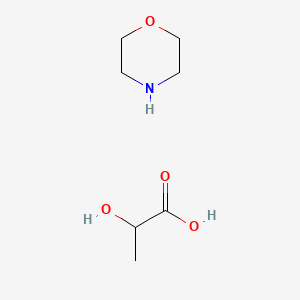
![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)
